molecular formula C11H11ClN4 B7856282 [2,2'-Bipyridine]-6-carboximidamide hydrochloride CAS No. 219745-75-2

[2,2'-Bipyridine]-6-carboximidamide hydrochloride

Cat. No.: B7856282
CAS No.: 219745-75-2
M. Wt: 234.68 g/mol
InChI Key: DWSUJJYYHWLZMW-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-6-carboximidamide hydrochloride (CAS: 219745-75-2) is a bipyridine derivative functionalized with a carboximidamide group at the 6-position and stabilized as a hydrochloride salt. This compound is prominently utilized as a ligand in transition-metal-catalyzed reactions, particularly in nickel-catalyzed reductive cross-electrophile coupling (CEC) reactions . Its structure combines the chelating bipyridine backbone with an electron-donating carboximidamide group, enhancing metal coordination and catalytic efficiency. Commercially available at 95% purity, it is a staple in synthetic chemistry for constructing C(sp²)-C(sp³) bonds under optimized conditions (e.g., 7% NiCl₂-glyme, 7% ligand, 60°C) .

Properties

IUPAC Name

6-pyridin-2-ylpyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.ClH/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8;/h1-7H,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUJJYYHWLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676629
Record name [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219745-75-2
Record name [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-6-carboximidamide hydrochloride typically involves the functionalization of bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with suitable reagents to introduce the carboximidamide group. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved include metal ion coordination sites and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key analogues and their distinguishing features:

Compound Name CAS Number Purity Key Functional Groups Molecular Weight Applications
[2,2'-Bipyridine]-6-carboximidamide HCl 219745-75-2 95% Carboximidamide, HCl salt Not explicitly reported Nickel-catalyzed CEC
4,4′-Di-tert-butyl-2,2′-bipyridine 72914-19-3 97% tert-Butyl groups 308.41 Sterically hindered catalysis
(2Z,6Z)-N′2,N′6-Dicyanopyridine-2,6-bis(carboximidamide) Not provided Not reported Dual carboximidamide, cyano groups Not reported Multi-dentate ligand for enhanced metal binding
[2,2'-Bipyridine]-6-carbonitrile 219571-43-9 98% Nitrile 181.18 Electron-withdrawing ligand
4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid 447450-80-8 98% Carboxylic acids 344.35 Hydrophilic chelation, aqueous-phase reactions
4,4'-Di-tert-Butyl-N-cyano[2,2'-bipyridine]-6-carboximidamide 2755915-54-7 >95% tert-Butyl, cyano, carboximidamide 335.46 Hybrid ligand for balanced steric/electronic effects

Key Comparative Findings

Electronic and Steric Effects
  • Carboximidamide vs. Nitrile: The carboximidamide group in the target compound is strongly electron-donating, improving metal-ligand charge transfer in catalysis.
  • The target compound’s unsubstituted bipyridine backbone allows for broader substrate compatibility .
Reaction Efficiency
  • In nickel-catalyzed CEC, the target compound operates under milder conditions (60°C) compared to photoredox systems requiring 450 nm LEDs .
  • Hybrid ligands like 4,4'-Di-tert-Butyl-N-cyano[2,2'-bipyridine]-6-carboximidamide may offer tunable steric/electronic profiles but are less commercially accessible (purity >95%, delivery lead times required) .
Commercial Viability
  • The target compound is typically "in stock" at 95% purity, whereas analogues like 4,4′-di-tert-butyl-2,2′-bipyridine are available at higher purity (97%) but may incur higher costs .
  • Derivatives with carboxylic acid groups (e.g., 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid) cater to aqueous-phase applications but lack the electron-donating capacity of carboximidamide .

Biological Activity

[2,2'-Bipyridine]-6-carboximidamide hydrochloride, a compound with the CAS number 219745-75-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₁ClN₄
  • Molecular Weight : 234.68 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Inert atmosphere, 2-8 °C

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Table 1 summarizes the minimum inhibitory concentration (MIC) values against various pathogens.

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039
Bacillus mycoides0.0048
Pseudomonas aeruginosa0.137

These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungal strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bipyridine structure can significantly influence its potency.

Key Findings from SAR Studies

  • Substituent Variability : The introduction of different functional groups at the 6-position of the bipyridine ring enhances antimicrobial activity.
  • Hydrophobic Interactions : Increased hydrophobicity often correlates with improved cell membrane permeability and bioavailability.
  • Chelation Properties : The ability of the compound to chelate metal ions may play a role in its mechanism of action against bacterial cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical and laboratory settings.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers evaluated the compound's activity against multidrug-resistant strains of bacteria. The results showed that this compound had potent inhibitory effects on resistant strains, indicating its potential as a lead compound for new antibiotic development .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against Candida species. The study reported that it effectively inhibited fungal growth at low concentrations, making it a candidate for further development as an antifungal agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2'-Bipyridine]-6-carboximidamide hydrochloride
Reactant of Route 2
[2,2'-Bipyridine]-6-carboximidamide hydrochloride

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